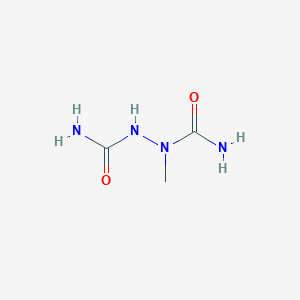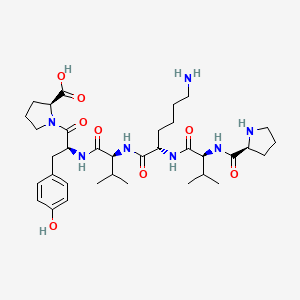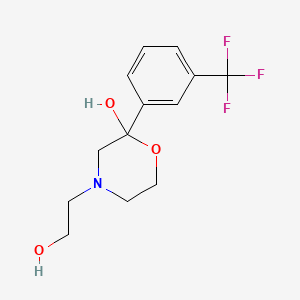
Succinic acid, methylene-, divinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinic acid, methylene-, divinyl ester is a chemical compound derived from succinic acid, a dicarboxylic acid. This ester is characterized by the presence of two vinyl groups attached to the methylene carbon of the succinic acid backbone. It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, methylene-, divinyl ester typically involves the esterification of succinic acid with vinyl alcohol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Succinic acid+2Vinyl alcohol→Succinic acid, methylene-, divinyl ester+2Water
Industrial Production Methods
Industrial production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes the following steps:
Feed Preparation: Mixing succinic acid and vinyl alcohol in the presence of an acid catalyst.
Reaction: Conducting the esterification reaction under controlled temperature and pressure.
Separation: Removing the water formed during the reaction using distillation.
Purification: Purifying the ester product through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Succinic acid, methylene-, divinyl ester undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into succinic acid and vinyl alcohol in the presence of water and an acid or base catalyst.
Polymerization: Formation of polymers through radical polymerization of the vinyl groups.
Common Reagents and Conditions
Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Acid or base catalysts, aqueous conditions.
Polymerization: Radical initiators (e.g., benzoyl peroxide), heat or UV light.
Major Products
Hydrolysis: Succinic acid and vinyl alcohol.
Polymerization: Polyvinyl succinate.
Wissenschaftliche Forschungsanwendungen
Succinic acid, methylene-, divinyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential as a biodegradable polymer for drug delivery systems.
Medicine: Investigated for its use in the development of biocompatible materials for medical implants.
Industry: Utilized in the production of adhesives, coatings, and resins.
Wirkmechanismus
The mechanism of action of succinic acid, methylene-, divinyl ester involves its ability to undergo polymerization and form cross-linked networks. The vinyl groups participate in radical polymerization reactions, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and enzymes, through physical entanglement or chemical bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Itaconic acid, methylene-, divinyl ester: Similar structure with an additional methylene group, used in similar applications.
Maleic acid, methylene-, divinyl ester: Contains a cis-alkene group, leading to different polymerization properties.
Fumaric acid, methylene-, divinyl ester: Contains a trans-alkene group, affecting its reactivity and polymerization behavior.
Uniqueness
Succinic acid, methylene-, divinyl ester is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to form biodegradable polymers sets it apart from other similar compounds, making it an attractive option for environmentally friendly materials.
Eigenschaften
CAS-Nummer |
90536-65-5 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
bis(ethenyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H10O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h4-5H,1-3,6H2 |
InChI-Schlüssel |
PVESJTCZIRKKLC-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC(=O)CC(=C)C(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


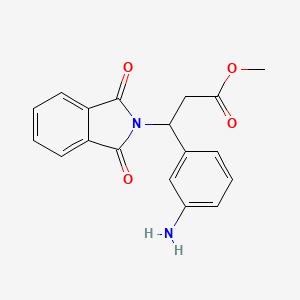
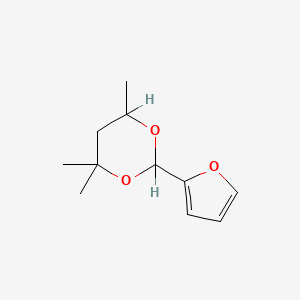
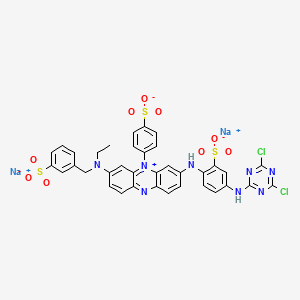


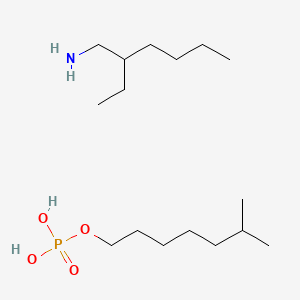

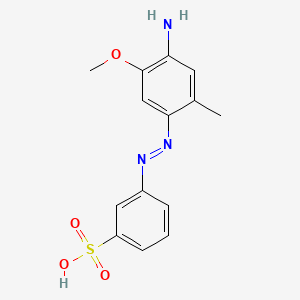
![(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol](/img/structure/B12795320.png)


